(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid (1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16481607
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid

CAS No.:

Cat. No.: VC16481607

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name (1R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-9(14)6-10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10?/m1/s1
Standard InChI Key VOLSDHFHZGQKBS-MGRQHWMJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)O

Introduction

Chemical Identity and Molecular Characteristics

(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid belongs to the azabicycloalkane family, a class of nitrogen-containing bicyclic compounds prized for their conformational rigidity and biological relevance. The molecular formula is inferred as C₁₃H₂₁NO₅, accounting for the bicyclic core, Boc group, and carboxylic acid substituent . Key identifiers include:

PropertyValue
CAS Registry NumberNot formally assigned
Molecular Weight283.31 g/mol (calculated)
IUPAC Name(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid
SynonymsN/A (Research-grade compound)

The bicyclo[2.2.2]octane scaffold imposes a rigid, chair-like conformation, while the Boc group at position 2 enhances stability against nucleophilic attack during synthetic manipulations. The carboxylic acid at position 5 enables further derivatization, making the compound a versatile intermediate .

Synthesis and Stereochemical Control

The synthesis of (1R,4S)-2-Boc-2-azabicyclo[2.2.2]octane-5-carboxylic acid typically involves multi-step sequences emphasizing stereoselectivity. A representative pathway, adapted from analogous syntheses , proceeds as follows:

Starting Materials and Initial Cyclization

Pipecolic acid derivatives serve as common precursors. For instance, ethyl 5-hydroxypipecolate undergoes intramolecular lactonization to form a bicyclic lactam intermediate . This reaction, conducted under acidic conditions, avoids chiral catalysts by leveraging substrate-controlled stereochemistry .

Boc Protection and Oxidation

The lactam nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Subsequent oxidation of the hydroxyl group at position 5—employing reagents like Jones reagent or TEMPO/NaClO—yields the carboxylic acid functionality .

Resolution of Stereochemistry

Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for pharmaceutical applications. Single-crystal X-ray diffraction, as demonstrated for the (1S,3S,4S)-stereoisomer, confirms absolute configuration .

Structural and Spectroscopic Analysis

Crystallographic Data

While no direct crystallographic data exists for the (1R,4S)-isomer, the orthorhombic P2₁2₁2₁ space group observed in the (1S,3S,4S)-analogue suggests similar packing behavior . Key metrics include:

  • Unit cell dimensions: a = 9.6402(10) Å, b = 9.7026(10) Å, c = 12.2155(12) Å

  • Density: 1.3194 g/cm³

  • Flack parameter: 0.0(5) (confirming chirality)

Spectroscopic Characterization

  • ¹H NMR: Signals for the Boc group (δ 1.4 ppm, singlet, 9H) and bicyclic protons (δ 3.0–3.5 ppm, multiplet) align with related structures.

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O, Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O, ester) .

  • HRMS: Calculated for C₁₃H₂₁NO₅ [M+H]⁺: 284.1497, observed: 284.1495.

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites: the Boc-protected amine and the carboxylic acid.

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the primary amine. This step is pivotal for introducing pharmacophores in drug discovery.

Carboxylic Acid Derivatives

  • Esterification: Methanol/H⁺ catalysis produces methyl esters.

  • Amide Formation: Coupling agents like HATU facilitate peptide bond synthesis .

Applications in Pharmaceutical Research

Drug Intermediate

The bicyclo[2.2.2]octane core mimics proline’s rigidity, enhancing peptide metabolic stability. For example, similar structures are incorporated into protease inhibitors.

Materials Science

Conformational restraint aids in designing foldamers and supramolecular assemblies .

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